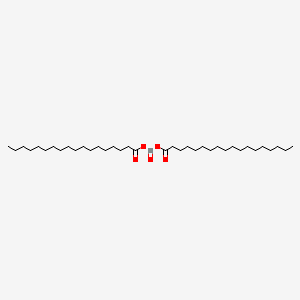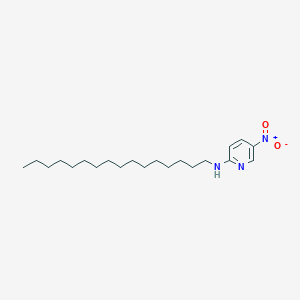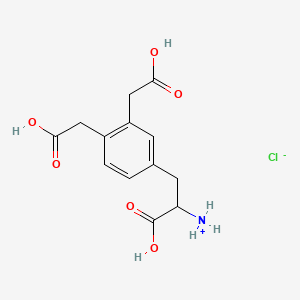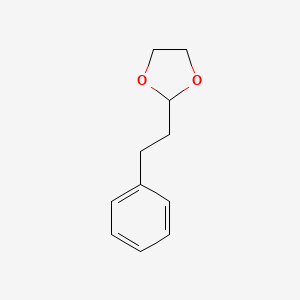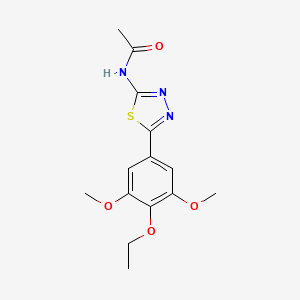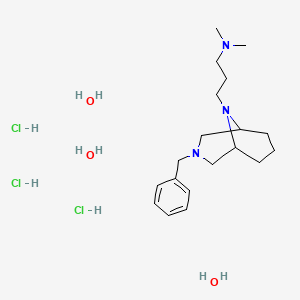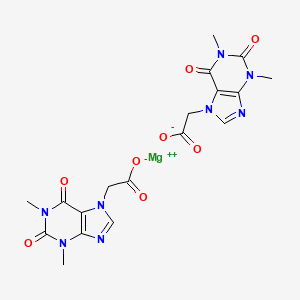
Magnesium 7-theophyllineacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium 7-theophyllineacetate is a compound that combines magnesium with theophylline, a methylxanthine derivative. Theophylline is known for its use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . Magnesium, on the other hand, is an essential mineral involved in numerous physiological processes . The combination of these two components results in a compound with potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 7-theophyllineacetate typically involves the reaction of theophylline with magnesium salts under controlled conditions. One common method is to dissolve theophylline in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated through filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The raw materials are sourced in bulk, and the reaction conditions are optimized to maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Magnesium 7-theophyllineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Theophylline moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a wide range of substituted theophylline derivatives .
科学的研究の応用
Magnesium 7-theophyllineacetate has several scientific research applications:
作用機序
The mechanism of action of Magnesium 7-theophyllineacetate involves the combined effects of magnesium and theophylline. Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator, leading to bronchodilation and anti-inflammatory effects . Magnesium enhances these effects by stabilizing cell membranes, modulating ion channels, and influencing enzyme activities . Together, they target molecular pathways involved in smooth muscle relaxation, inflammation reduction, and improved respiratory function .
類似化合物との比較
Similar Compounds
Magnesium citrate: Used as a dietary supplement and laxative.
Magnesium sulfate: Commonly used in medicine for treating eclampsia and as a laxative.
Theophylline: Used as a bronchodilator in respiratory diseases.
Uniqueness
Magnesium 7-theophyllineacetate is unique due to its combined properties of magnesium and theophylline. This combination enhances its therapeutic potential, making it more effective in treating certain conditions compared to its individual components. The synergistic effects of magnesium and theophylline provide a broader range of applications and improved efficacy .
特性
CAS番号 |
38953-16-1 |
|---|---|
分子式 |
C18H18MgN8O8 |
分子量 |
498.7 g/mol |
IUPAC名 |
magnesium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/2C9H10N4O4.Mg/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChIキー |
TYERUTUVDKNUGR-UHFFFAOYSA-L |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
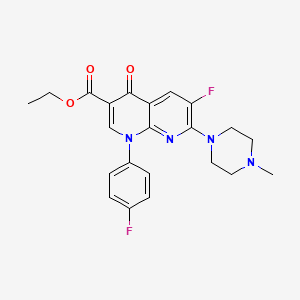
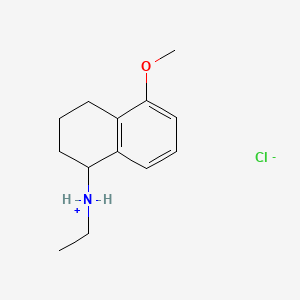
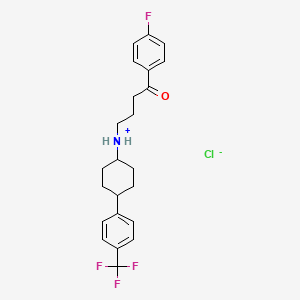
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
